N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide
Overview
Description
N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multistep reactions starting from readily available precursors. The route may include:
Formation of the thieno[2,3-d]pyrimidine core through a cyclization reaction.
Introduction of the benzyl and methyl groups to the core structure via alkylation reactions.
Formation of the oxo group through oxidation.
Coupling the resulting intermediate with 3-[(4-bromophenoxy)methyl]-4-methoxybenzamide.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to maximize yield and purity is crucial. This often involves controlled reaction temperatures, the use of catalytic agents to increase reaction efficiency, and solvent systems to facilitate product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, altering its functional groups and potentially leading to different bioactive forms.
Reduction: : Reducing agents can target specific functional groups to modify the compound's properties.
Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions due to the presence of reactive sites.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide, typically under acidic or basic conditions.
Reducing agents: : Like lithium aluminium hydride or sodium borohydride, often used under controlled temperatures.
Substitution reagents: : Halogens or organometallic compounds used in polar solvents.
Major Products
Depending on the reaction type and conditions, major products may include derivatives with modified benzyl, methoxy, or bromophenoxy groups, potentially altering the compound's activity and application.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology and Medicine
In biological and medical research, its potential pharmacological properties are explored, including possible anticancer, antiviral, or antibacterial effects.
Industry
In industrial applications, its stability and reactivity make it suitable for developing new materials or catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, potentially involving binding to enzymes or receptors. This binding may trigger or inhibit biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-chlorophenoxy)methyl]-4-methoxybenzamide: : Similar structure but with a chlorine substituent.
N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-fluorophenoxy)methyl]-4-methoxybenzamide: : Features a fluorine atom instead.
Uniqueness
The bromophenoxy group in N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide confers unique reactivity and potential biological activity, distinguishing it from other similar compounds.
This wraps up the compound’s profile, balancing thoroughness with readability.
Properties
IUPAC Name |
N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24BrN3O4S/c1-18-31-28-25(16-24(38-28)14-19-6-4-3-5-7-19)29(35)33(18)32-27(34)20-8-13-26(36-2)21(15-20)17-37-23-11-9-22(30)10-12-23/h3-13,15-16H,14,17H2,1-2H3,(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSJRTNLKAMHTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N1NC(=O)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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